molecular formula C18H21NO2 B8150611 (S)-ethyl 3-amino-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoate

(S)-ethyl 3-amino-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoate

Cat. No.: B8150611
M. Wt: 283.4 g/mol
InChI Key: GLYIQJPIOOVJJZ-KRWDZBQOSA-N
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Description

(S)-ethyl 3-amino-3-(4’-methyl-[1,1’-biphenyl]-4-yl)propanoate is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an ethyl ester group, an amino group, and a biphenyl moiety, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 3-amino-3-(4’-methyl-[1,1’-biphenyl]-4-yl)propanoate typically involves the following steps:

    Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-ethyl 3-amino-3-(4’-methyl-[1,1’-biphenyl]-4-yl)propanoate can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated biphenyl compounds.

Scientific Research Applications

Chemistry

In organic chemistry, (S)-ethyl 3-amino-3-(4’-methyl-[1,1’-biphenyl]-4-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.

Biology

Medicine

In medicinal chemistry, (S)-ethyl 3-amino-3-(4’-methyl-[1,1’-biphenyl]-4-yl)propanoate is explored for its potential as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific biological activities.

Industry

In the materials science industry, the compound can be used in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability or specific optical characteristics.

Mechanism of Action

The mechanism by which (S)-ethyl 3-amino-3-(4’-methyl-[1,1’-biphenyl]-4-yl)propanoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing enzyme activity or receptor binding. The biphenyl moiety can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(4-phenylphenyl)propanoate
  • Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Uniqueness

(S)-ethyl 3-amino-3-(4’-methyl-[1,1’-biphenyl]-4-yl)propanoate is unique due to its specific chiral center and the presence of the ethyl ester group, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

ethyl (3S)-3-amino-3-[4-(4-methylphenyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-21-18(20)12-17(19)16-10-8-15(9-11-16)14-6-4-13(2)5-7-14/h4-11,17H,3,12,19H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYIQJPIOOVJJZ-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C2=CC=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=C(C=C1)C2=CC=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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